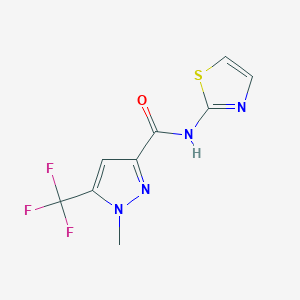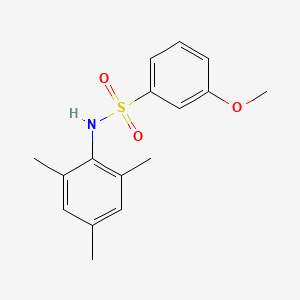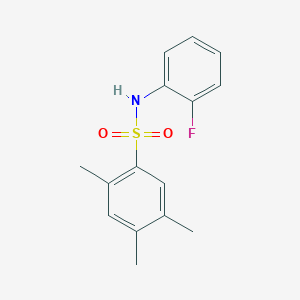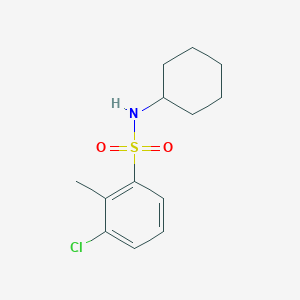![molecular formula C20H24N2O4 B10969694 (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10969694.png)
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of methoxy groups on the phenyl rings and a piperazine moiety, which is a common structural motif in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting 3-methoxyphenylamine with 1,4-dichlorobutane under basic conditions to form 1-(3-methoxyphenyl)piperazine.
Attachment of the Methoxyphenyl Group: The next step involves the reaction of 1-(3-methoxyphenyl)piperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)piperazine: Lacks the additional methoxyphenyl group.
(3-Methoxyphenyl)piperazine: Lacks the dimethoxyphenyl group.
(4-Methoxyphenyl)piperazine: Lacks both the dimethoxyphenyl and methoxyphenyl groups.
Uniqueness
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is unique due to the presence of both 3,4-dimethoxyphenyl and 3-methoxyphenyl groups attached to the piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-6-4-5-16(14-17)21-9-11-22(12-10-21)20(23)15-7-8-18(25-2)19(13-15)26-3/h4-8,13-14H,9-12H2,1-3H3 |
InChI Key |
VQTJNTBUHMJOKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B10969612.png)

![3,5-dimethyl-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10969621.png)
![2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10969628.png)

![N-[1-(2-ethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B10969645.png)





![1-(2-Methoxy-5-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10969659.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10969660.png)

